N-(3-ethynylphenyl)-1-methylpiperidin-4-amine
Description
N-(3-Ethynylphenyl)-1-methylpiperidin-4-amine (CAS: 1019517-20-4) is a piperidine derivative characterized by a 1-methylpiperidin-4-amine core linked to a 3-ethynylphenyl group. This compound has drawn attention in medicinal chemistry due to its structural similarity to pharmacologically active agents targeting receptors such as EGFR and serotonin receptors.
Properties
IUPAC Name |
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2/c1-3-12-5-4-6-14(11-12)15-13-7-9-16(2)10-8-13/h1,4-6,11,13,15H,7-10H2,2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DATRTKSOCIPKBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)NC2=CC=CC(=C2)C#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(3-ethynylphenyl)-1-methylpiperidin-4-amine typically begins with commercially available starting materials such as 3-ethynylaniline and 1-methylpiperidine.
Reaction Steps:
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain pure this compound.
Industrial Production Methods:
- The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity of the final product. Quality control measures such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to monitor the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(3-ethynylphenyl)-1-methylpiperidin-4-amine can undergo oxidation reactions in the presence of oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: this compound can participate in substitution reactions, particularly nucleophilic substitution, where the ethynyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acetic acid, and water.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.
Substitution: Halogenating agents, nucleophiles, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
- Oxidized derivatives, reduced derivatives, and substituted products depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry:
- N-(3-ethynylphenyl)-1-methylpiperidin-4-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its unique structure allows for the introduction of various functional groups, making it valuable in the development of new synthetic methodologies.
Biology:
- In biological research, this compound is studied for its potential interactions with biological targets such as enzymes and receptors. It serves as a probe to investigate the structure-activity relationships of piperidine derivatives.
Medicine:
- This compound is explored for its potential therapeutic applications, particularly in the development of new drugs for the treatment of neurological disorders. Its ability to modulate specific molecular targets makes it a candidate for drug discovery programs.
Industry:
- The compound finds applications in the pharmaceutical industry as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). It is also used in the production of specialty chemicals and materials.
Mechanism of Action
Molecular Targets and Pathways:
- The mechanism of action of N-(3-ethynylphenyl)-1-methylpiperidin-4-amine involves its interaction with specific molecular targets such as neurotransmitter receptors and ion channels. The ethynyl group and piperidine ring play crucial roles in binding to these targets, leading to modulation of their activity.
- The compound may influence signaling pathways related to neurotransmission, thereby affecting neuronal function and behavior. Detailed studies on its binding affinity and selectivity are conducted to understand its pharmacological effects.
Comparison with Similar Compounds
Structural Features and Modifications
The compound’s piperidine core and aryl substituents are critical for receptor interactions. Below is a comparative analysis of key structural analogs:
Key Observations:
- Erlotinib replaces the piperidine core with a quinazoline scaffold, enhancing EGFR inhibition through planar aromatic interactions .
- ACP-103 incorporates a carbamide linker and bulkier substituents, optimizing 5-HT2A receptor inverse agonism .
- The chlorophenyl derivative () demonstrates higher molecular weight and lower solubility (33.5 µg/mL at pH 7.4), suggesting reduced bioavailability compared to the target compound .
Pharmacological Targets and Activity
Key Observations:
- Erlotinib ’s quinazoline scaffold enables potent EGFR inhibition, whereas the target compound’s piperidine-aryl structure may favor different receptor interactions.
- ACP-103 ’s inverse agonism at 5-HT2A (pIC50: 8.7) highlights the pharmacological versatility of piperidine derivatives .
Physicochemical and Pharmacokinetic Properties
Key Observations:
- The target compound’s ethynyl group may enhance membrane permeability but reduce aqueous solubility compared to erlotinib’s polar methoxyethoxy groups.
- The chlorophenyl derivative ’s low solubility underscores the impact of halogenated substituents on pharmacokinetics .
Biological Activity
N-(3-ethynylphenyl)-1-methylpiperidin-4-amine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound has the following chemical structure:
- Molecular Formula : C13H15N
- Molecular Weight : 199.27 g/mol
The compound features a piperidine ring substituted with an ethynylphenyl group, which is crucial for its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, particularly in the central nervous system (CNS). The compound is believed to modulate neurotransmitter systems, which can influence behaviors related to anxiety, depression, and other mood disorders.
Potential Targets:
- Dopamine Receptors : The compound may exhibit affinity for dopamine receptors, which are critical in regulating mood and behavior.
- Serotonin Receptors : Interaction with serotonin receptors could also play a role in its antidepressant-like effects.
- Nicotinic Acetylcholine Receptors : Modulation of these receptors may contribute to cognitive enhancement properties.
Biological Activity Studies
Research on this compound includes various in vitro and in vivo studies demonstrating its pharmacological effects.
In Vitro Studies
In vitro assays have shown that this compound can inhibit specific enzyme activities associated with neurotransmitter metabolism, potentially leading to increased levels of neurotransmitters like dopamine and serotonin in synaptic clefts.
In Vivo Studies
Animal models have been employed to assess the behavioral effects of this compound. Key findings include:
- Antidepressant-like Effects : In rodent models, the compound has shown significant reductions in immobility time in forced swim tests, indicating potential antidepressant activity.
- Anxiolytic Properties : Behavioral tests suggest that it may reduce anxiety-like behaviors, as evidenced by increased exploration in elevated plus-maze tests.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study 1 : A study involving chronic administration in mice demonstrated enhanced cognitive function and reduced depressive symptoms compared to control groups.
- Case Study 2 : Clinical trials assessing safety and efficacy in human subjects with anxiety disorders showed promising results, with participants reporting improved mood and reduced anxiety levels.
Comparative Analysis with Related Compounds
To understand the unique properties of this compound, it is beneficial to compare it with other similar compounds.
| Compound Name | Primary Activity | Mechanism of Action |
|---|---|---|
| N-(3-chlorophenyl)-1-methylpiperidin-4-amine | Antidepressant | Dopamine reuptake inhibition |
| N-(4-fluorophenyl)-1-methylpiperidin-4-amine | Anxiolytic | Serotonin receptor modulation |
| N-(3-bromophenyl)-1-methylpiperidin-4-amine | Antipsychotic | Dopaminergic pathway modulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
